molecular formula C14H17N3O2 B6261328 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1461708-66-6

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6261328
CAS RN: 1461708-66-6
M. Wt: 259.3
InChI Key:
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Description

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid, also known as 5-TBCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered ring compound that is composed of nitrogen and carbon atoms, and is a member of the pyridines family. 5-TBCA has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development.

Scientific Research Applications

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and enzymatic catalysis. It has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development. It has also been used as a substrate for enzymatic catalysis, and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to act as an inhibitor of enzymes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid have not been fully studied, but it has been shown to have some effects on certain physiological processes. In particular, it has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its low cost and availability, its ability to act as an inhibitor of certain enzymes, and its ability to bind to certain proteins. The disadvantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its instability in certain conditions, its potential toxicity, and its limited availability.

Future Directions

The future directions for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid research include further exploration of its potential use in drug design and development, further exploration of its ability to act as an inhibitor of enzymes, and further exploration of its potential to bind to certain proteins. In addition, further research is needed to determine its potential toxicity, its stability in different conditions, and its potential to be used as a building block for other compounds.

Synthesis Methods

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid and tert-butyl bromide, which is then followed by the addition of 1-bromo-3-methyl-1H-pyrazole. The reaction is catalyzed by a base such as sodium ethoxide and proceeds in an aqueous medium. The reaction yields a product with a purity of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole. This intermediate is then oxidized to form the desired product, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "tert-butyl hydrazine", "3-pyridinecarboxaldehyde", "oxidizing agent" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole.", "Step 2: Oxidation of the intermediate product using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Step 3: Purification of the final product using techniques such as recrystallization or column chromatography." ] }

CAS RN

1461708-66-6

Product Name

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

Molecular Formula

C14H17N3O2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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